molecular formula C9H10F2O2 B1322693 (4-Ethoxy-2,6-difluorophenyl)methanol CAS No. 438050-23-8

(4-Ethoxy-2,6-difluorophenyl)methanol

Cat. No. B1322693
M. Wt: 188.17 g/mol
InChI Key: DVBOKVWHRGLKBD-UHFFFAOYSA-N
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Description

“(4-Ethoxy-2,6-difluorophenyl)methanol” is a compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 . It is a solid in physical form and has gained interest in recent years due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The InChI code for “(4-Ethoxy-2,6-difluorophenyl)methanol” is 1S/C9H10F2O2/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4,12H,2,5H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(4-Ethoxy-2,6-difluorophenyl)methanol” is a solid . The compound has a molecular weight of 188.17 .

Scientific Research Applications

Methanol-to-Olefins Conversion

Research on the conversion of methanol to olefins, particularly over zeolite catalysts, highlights the role of surface methoxy species in forming initial carbon-carbon bonds. This process, essential in petrochemical industries, involves the transformation of methanol to olefins like ethene and propene (Wang et al., 2018) and (Hutchings et al., 1999).

Surface Chemistry and Catalysis

Studies have utilized methanol to probe the nature of surface sites on various catalysts, such as ceria nanocrystals. These investigations provide insights into the formation of methoxy species and their subsequent conversion into intermediates like formate on different surfaces (Wu et al., 2012).

Organic Synthesis and Ligand Exchange Reactions

Methanol participates in ligand exchange reactions, which are fundamental in the field of organometallic chemistry. For example, the methoxide in certain complexes can be substituted by more acidic alcohols, impacting the synthesis of various compounds (Klausmeyer et al., 2003).

Polymerization Processes

In the polymer science domain, methanol serves as a key molecule in cationic polymerization processes. It is used to control molecular weight and dispersity in the polymerization of specific monomers, exemplifying its role in advanced material synthesis (Perkowski et al., 2015).

Surface Reaction Mechanisms

The interaction of methanol with different surfaces, such as zeolite and metal surfaces, has been a subject of intensive study. These interactions lead to various reaction intermediates and pathways, contributing significantly to our understanding of surface chemistry and catalysis (Dahl et al., 1994) and (Benziger & Madix, 1980).

properties

IUPAC Name

(4-ethoxy-2,6-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBOKVWHRGLKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623502
Record name (4-Ethoxy-2,6-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-2,6-difluorophenyl)methanol

CAS RN

438050-23-8
Record name (4-Ethoxy-2,6-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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